3-Benzyl-4-hydroxypyrrole-2,5-dione
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Overview
Description
3-Benzyl-4-hydroxypyrrole-2,5-dione is a heterocyclic organic compound that features a pyrrole ring substituted with a benzyl group at the 3-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-hydroxypyrrole-2,5-dione can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring. For instance, the reaction of benzylamine with a suitable 1,4-dicarbonyl compound under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-hydroxypyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrole ring can be reduced to form hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in the formation of alcohols .
Scientific Research Applications
3-Benzyl-4-hydroxypyrrole-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-hydroxypyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A similar compound with a pyrrolidine ring and two carbonyl groups.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings and exhibits different biological activities.
Indole derivatives: Compounds with an indole ring system that share some structural similarities with pyrrole derivatives
Uniqueness
3-Benzyl-4-hydroxypyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and hydroxyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H9NO3 |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-benzyl-4-hydroxypyrrole-2,5-dione |
InChI |
InChI=1S/C11H9NO3/c13-9-8(10(14)12-11(9)15)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,13,14,15) |
InChI Key |
CCOSQXOBIBKZAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=O)NC2=O)O |
Origin of Product |
United States |
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